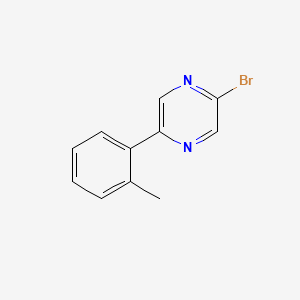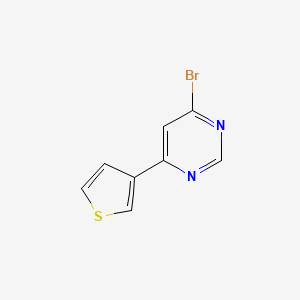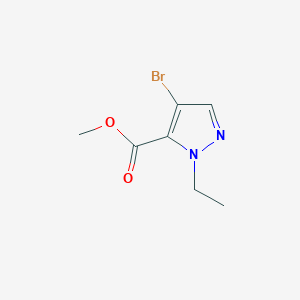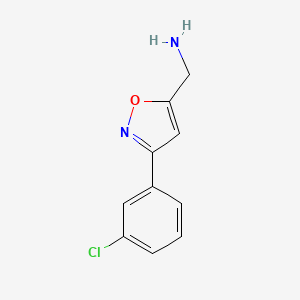![molecular formula C9H10ClF3N2O B1463121 2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride CAS No. 1186194-48-8](/img/structure/B1463121.png)
2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride
Overview
Description
“2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride” is a chemical compound with the molecular formula C9H10ClF3N2O and a molecular weight of 254.64 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms, ten hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 254.64 . The boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis and Properties of Polyimides
A study by Bu et al. (2011) focused on the synthesis of a novel fluorinated aromatic diamine, crucial for producing polyimides. These polyimides, incorporating the trifluoromethyl group, demonstrated good thermal stability, excellent solubility in various solvents, and favorable dielectric properties, making them suitable for high-performance materials (Bu et al., 2011).
Production of Oxime Derivatives
Imfeld et al. (1982) developed efficient procedures for preparing oxime derivatives, including compounds with 4-(trifluoromethyl)phenoxy groups. This research contributed to the field of organic synthesis, particularly in producing intermediates for various applications (Imfeld et al., 1982).
Novel Polyimides and Optical Applications
The work by Han et al. (2000) on fluorinated polyimides demonstrated their potential in passive optical waveguide applications. These polyimides showed high thermal stability and low optical absorption loss, indicating their applicability in advanced optical communication technologies (Han et al., 2000).
Synthesis of Silodosin Intermediate
Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in producing Silodosin, a medication for benign prostatic hyperplasia. This research highlights the importance of trifluoromethylated compounds in pharmaceutical synthesis (Luo et al., 2008).
Preparation of Transparent Polyimide Films
Fu Ju-sun (2010) synthesized transparent polyimide films using diamines incorporating trifluoromethyl groups. These films exhibited excellent thermal and mechanical properties, indicating their potential in various high-performance applications (Fu Ju-sun, 2010).
Soluble Polyimides with Enhanced Dielectric Properties
Mi et al. (2017) synthesized polyimides with trifluoromethyl groups, showcasing outstanding solubility, transparency, and low dielectric constants. These materials are valuable in electronic applications due to their electrical properties (Mi et al., 2017).
Corrosion Inhibitors Study
Hegazy et al. (2012) evaluated the corrosion inhibition efficiency of various Schiff bases, including derivatives with trifluoromethyl groups. Their findings contribute to the development of more effective corrosion inhibitors (Hegazy et al., 2012).
Synthesis of Novel Fluorinated Polyimides
Yin et al. (2005) synthesized a series of new fluorinated polyimides with excellent solubility and thermal stability. Their research underscores the significance of trifluoromethyl groups in enhancing the properties of polyimides (Yin et al., 2005).
Development of Highly Soluble Polyimides
Bong et al. (2017) reported on newly synthesized diamine monomers and polyimides, emphasizing the trifluoromethyl group's role in enhancing solubility and dielectric properties (Bong et al., 2017).
Synthesis of Phthalocyanines
Burat et al. (2012) explored the synthesis of phthalocyanines with trifluoromethylphenoxy substituents, demonstrating their high solubility and potential applications in materials science (Burat et al., 2012).
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14;/h1-4H,5H2,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFYKJQOYHKFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)

![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)


![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)

![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)
![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)


